molecular formula C24H31N3O3 B2875746 N-(2-ethyl-6-methylphenyl)-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]-N-(2-methoxy-1-methylethyl)acetamide CAS No. 638141-06-7

N-(2-ethyl-6-methylphenyl)-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]-N-(2-methoxy-1-methylethyl)acetamide

Cat. No.: B2875746
CAS No.: 638141-06-7
M. Wt: 409.53
InChI Key: IYCOCNPLRKKFCG-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]-N-(2-methoxy-1-methylethyl)acetamide is a useful research compound. Its molecular formula is C24H31N3O3 and its molecular weight is 409.53. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Activation Pathways

Research indicates the complex metabolic activation pathways of chloroacetamide herbicides, including N-(2-ethyl-6-methylphenyl)-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]-N-(2-methoxy-1-methylethyl)acetamide, leading to DNA-reactive compounds via bioactivation processes. This substance, alongside others like acetochlor and metolachlor, is metabolized in both human and rat liver microsomes. The study highlights the formation of specific metabolites that contribute to the carcinogenic potential of these compounds, providing insight into the mechanisms of action and potential risks associated with their use (Coleman, Linderman, Hodgson, & Rose, 2000).

Soil Interaction and Herbicide Efficiency

The interaction of chloroacetamide herbicides with soil properties significantly affects their adsorption, mobility, and efficacy. Research shows a positive correlation between the soil's organic matter, clay content, and the adsorption of substances like this compound. These findings can inform agricultural practices by highlighting the importance of soil composition in the effectiveness of herbicide application, potentially guiding adjustments in application strategies to maximize efficacy and minimize environmental impact (Peter & Weber, 1985).

Green Synthesis and Antimicrobial Applications

The green synthesis of N-substituted benzimidazoles, which includes the structural framework of this compound, has shown promising results as Methicillin-Resistant Staphylococcus aureus (MRSA) inhibitors. This research direction not only contributes to the development of new antimicrobial agents but also emphasizes sustainable chemical synthesis practices, with certain derivatives exhibiting significant potency against resistant bacterial strains (Chaudhari et al., 2020).

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-[2-(methoxymethyl)benzimidazol-1-yl]-N-(1-methoxypropan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O3/c1-6-19-11-9-10-17(2)24(19)27(18(3)15-29-4)23(28)14-26-21-13-8-7-12-20(21)25-22(26)16-30-5/h7-13,18H,6,14-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCOCNPLRKKFCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CN2C3=CC=CC=C3N=C2COC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.